2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
The compound 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a heterocyclic molecule featuring:
- A cyclopenta[c]pyrazole core fused with a thiolan-3-yl group (1,1-dioxo-tetrahydrothiophene).
- A 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl substituent linked via a carboxamide bridge.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c23-17(20-18-19-14-5-1-2-7-15(14)26-18)16-12-4-3-6-13(12)21-22(16)11-8-9-27(24,25)10-11/h11H,1-10H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVBBMWKOIZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C4CCCC4=NN3C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS Number: 874788-40-6) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity across various domains.
Structural Characteristics
This compound is characterized by:
- A thiolane ring contributing to its reactivity.
- A benzothiazole moiety , which is often associated with diverse biological activities.
- A cyclopenta[c]pyrazole core , known for its potential in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazoles possess notable antimicrobial properties. For instance:
- Compounds related to the benzothiazole structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 μg/mL to 0.25 μg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential:
- In vitro assays revealed that similar compounds exhibited IC50 values as low as 0.004 μM against T-cell proliferation . This suggests a promising avenue for further exploration in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- It is hypothesized that the compound may inhibit key enzymes involved in cellular proliferation and survival pathways. For example, the inhibition of DNA gyrase and topoisomerase IV has been noted in related compounds .
Study 1: Antibacterial Activity
A study focused on the synthesis and evaluation of benzothiazole derivatives demonstrated significant antibacterial activity. The synthesized compounds were tested against various bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.015 | Streptococcus pneumoniae |
| Compound B | 0.25 | Staphylococcus aureus |
| Compound C | 0.12 | Enterococcus faecalis |
These findings indicate that modifications to the benzothiazole structure can enhance antibacterial efficacy .
Study 2: Anticancer Evaluation
In another research effort, derivatives of cyclopenta[c]pyrazole were assessed for their impact on cancer cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| MDA-MB-231 (Breast) | 0.004 | Potent inhibition observed |
| SK-Hep-1 (Liver) | 0.046 | Moderate inhibition noted |
| NUGC-3 (Gastric) | 0.030 | Effective against gastric cancer |
These results highlight the potential of this compound in targeting specific cancer types .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges : The target compound’s fused cyclopenta[c]pyrazole system likely requires stringent cyclization conditions, contrasting with simpler pyrazole derivatives .
- Bioactivity Hypotheses : The sulfone group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the tetrahydrobenzothiazole moiety could mimic ATP in kinase inhibition .
- Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound were found in the evidence. Future studies should prioritize assays against cancer cell lines, kinases, or microbial targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
